Meta-Substitution Scaffold Differentiation from Ortho- and Para- Isomers
N-Methyl-3-phenoxybenzylamine is specifically distinguished by the meta-substitution of its phenoxy group on the benzylamine core . In contrast, the ortho- and para- isomers, N-Methyl-2-phenoxybenzylamine (CAS 361394-74-3) and N-Methyl-4-phenoxybenzylamine (CAS 169943-40-2), are separate chemical entities with different CAS numbers and InChI Keys, confirming their distinct molecular identities . This positional isomerism leads to different spatial orientations, which are critical for molecular recognition events in biological systems and for directing regioselectivity in chemical synthesis. While all are marketed as fragment scaffolds, the choice of isomer can dictate the success of a fragment linking or growing strategy .
| Evidence Dimension | Positional Isomerism |
|---|---|
| Target Compound Data | meta-phenoxy substitution (CAS 129535-78-0, InChI Key: GDVLOOQWWBPGSV-UHFFFAOYSA-N) |
| Comparator Or Baseline | ortho-phenoxy isomer (CAS 361394-74-3) and para-phenoxy isomer (CAS 169943-40-2) |
| Quantified Difference | Different CAS registry numbers, InChI Keys, and 3D spatial arrangements, indicating distinct chemical entities. |
| Conditions | Chemical structure analysis and vendor catalog comparison. |
Why This Matters
Procurement of the correct meta-isomer is essential for research consistency and to avoid failed experiments due to isomer-specific biological or chemical activity.
